4-Cyclopropyloxycyclohexan-1-amine

Physicochemical Profiling Amine Basicity Drug Design

4‑Cyclopropyloxycyclohexan‑1‑amine (trans‑4‑(cyclopropyloxy)cyclohexanamine, CAS 1403865‑37‑1) is a chiral, non‑racemic primary amine belonging to the 4‑alkoxycyclohexanamine class. The molecule features a rigid cyclohexane core bearing a cyclopropyloxy ether substituent in the trans configuration relative to the amine group.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B8258206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyloxycyclohexan-1-amine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OC2CC2
InChIInChI=1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2
InChIKeyMQKFKGCJXIJHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyloxycyclohexan-1-amine: A Trans-Substituted Cyclohexylamine Building Block for Precision Synthesis


4‑Cyclopropyloxycyclohexan‑1‑amine (trans‑4‑(cyclopropyloxy)cyclohexanamine, CAS 1403865‑37‑1) is a chiral, non‑racemic primary amine belonging to the 4‑alkoxycyclohexanamine class. The molecule features a rigid cyclohexane core bearing a cyclopropyloxy ether substituent in the trans configuration relative to the amine group . With a molecular weight of 155.24 g·mol⁻¹ and the formula C₉H₁₇NO, it is primarily employed as a stereochemically defined intermediate in medicinal chemistry and asymmetric catalysis [1].

Why Generic 4‑Alkoxycyclohexanamines Cannot Substitute for 4‑Cyclopropyloxycyclohexan‑1‑amine


Simple replacement of the cyclopropyloxy group with a linear alkoxy chain (e.g., methoxy, ethoxy, propoxy) or alteration of the trans stereochemistry fundamentally alters the electronic, steric, and pharmacokinetic properties of the scaffold. The cyclopropyl ring introduces conformational rigidity, reduces the number of rotatable bonds, and modulates the pKa of the adjacent amine through through‑space inductive effects that are absent in acyclic ethers [1]. Furthermore, the trans configuration of the target compound places the amine and ether substituents in a diequatorial orientation that maximizes thermodynamic stability and provides a well‑defined vector for subsequent derivatization—a feature lost in cis isomers [2]. These differences translate into measurable changes in lipophilicity, basicity, and metabolic stability that cannot be recapitulated by using cheaper, more accessible alkyl ether analogs.

Quantitative Differentiation of 4‑Cyclopropyloxycyclohexan‑1‑amine from Closest Analogs


Trans‑Specific pKa Modulation Increases Amine Basicity Relative to Cis Isomer and Linear Alkoxy Analogs

The trans configuration of 4‑cyclopropyloxycyclohexan‑1‑amine imparts a predicted pKa of 10.39 ± 0.70, which is identical to that of the cis isomer within computational error, but significantly higher than the predicted pKa of the linear 4‑propoxy analog (estimated 9.8–10.2 based on inductive effects) [1]. The elevated basicity arises from the cyclopropyl ring’s ability to donate electron density through hyperconjugation, an effect absent in n‑propyl chains [2]. In a head‑to‑head comparison of predicted physicochemical properties (ChemicalBook/ACD/Labs), the trans‑cyclopropyloxy derivative shows a higher pKa than the corresponding trans‑4‑propoxycyclohexan‑1‑amine (pKa ~10.0, predicted), making it more protonated at physiological pH and potentially improving solubility and target engagement in biological assays [1].

Physicochemical Profiling Amine Basicity Drug Design

Reduced Molecular Size and Rotatable Bond Count Improve Ligand Efficiency Metrics Versus 4‑Propoxy Analog

The cyclopropyloxy group is sterically more compact than an n‑propoxy chain, yielding a molecular weight of 155.24 g·mol⁻¹ versus 157.25 g·mol⁻¹ for 4‑propoxycyclohexan‑1‑amine [1]. More importantly, the replacement of the flexible propyl group with the rigid cyclopropyl ring reduces the number of rotatable bonds from 3 to 2, which is a known predictor of improved oral bioavailability [2]. Using the Lipinski rule‑of‑five framework, the target compound has a marginally lower molecular weight and significantly fewer rotatable bonds, conferring a higher ligand efficiency (LE = −log(IC₅₀)/heavy atom count) when incorporated into a pharmacophore [2].

Ligand Efficiency Fragment-Based Drug Discovery Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA) of the Cyclopropyloxy Group Modulates Passive Permeability

The cyclopropyloxy group contributes a slightly larger topological polar surface area (TPSA) to the molecule compared to a linear alkoxy chain of the same carbon count. For trans‑4‑cyclopropyloxycyclohexan‑1‑amine, the predicted TPSA is 35.3 Ų, identical to that of 4‑propoxycyclohexan‑1‑amine (35.3 Ų), but the cyclopropyl ring’s rigidity concentrates the polar surface into a smaller molecular volume, potentially lowering passive membrane permeability [1]. In contrast, the trans‑4‑methoxy analog has a lower TPSA (≈26 Ų) and the 4‑ethoxy analog has an intermediate value (≈30 Ų), illustrating that the cyclopropyloxy group occupies a distinct property space that balances polarity and lipophilicity [2].

Membrane Permeability ADME TPSA

Trans Stereochemistry Ensures Diequatorial Substituent Orientation for Optimal Synthetic Versatility

In the trans isomer, both the amine and the cyclopropyloxy group occupy equatorial positions on the cyclohexane chair, resulting in a thermodynamically stable conformation that presents a well‑defined, linear molecular axis for further functionalization [1]. The cis isomer (CAS 2938875‑42‑2), by contrast, forces one substituent into an axial orientation, introducing a bent molecular geometry and increasing steric hindrance around the amine [2]. This conformational difference has been shown in analogous 4‑substituted cyclohexylamine systems to affect the diastereoselectivity of reductive amination and amide coupling reactions by up to 5‑fold, measured as the ratio of desired to undesired diastereomer [2]. The trans compound thus provides a more predictable and selective scaffold for medicinal chemistry elaboration.

Stereochemistry Conformational Analysis Asymmetric Synthesis

Optimal Procurement Scenarios for 4‑Cyclopropyloxycyclohexan‑1‑amine Based on Quantitative Differentiation


Chiral Amine Building Block for Asymmetric Synthesis of CNS‑Penetrant Candidates

The trans‑configured, diequatorial conformation of 4‑cyclopropyloxycyclohexan‑1‑amine makes it an ideal enantiopure starting material for the construction of CNS‑targeted small molecules where defined geometry and moderate TPSA (35.3 Ų) are required to balance permeability and solubility [1]. The elevated pKa (10.39) ensures the amine remains protonated in the lysosome, potentially reducing phospholipidosis risk, while the reduced rotatable bond count (2 vs. 3 for propoxy) improves the ligand efficiency profile of the final compound [1]. Procurement of the trans‑cyclopropyloxy derivative is specifically recommended over the cis isomer or 4‑propoxy analog when synthetic routes demand high diastereoselectivity in subsequent amide bond formation or reductive amination steps.

Fragment‑Based Drug Discovery Library Design

With a molecular weight of 155.24 Da and only 2 rotatable bonds, 4‑cyclopropyloxycyclohexan‑1‑amine falls within the optimal fragment space (MW < 250, rotatable bonds ≤ 3) for fragment‑based screening campaigns [2]. Its cyclopropyloxy group provides a unique 3D shape that is underrepresented in commercial fragment collections, potentially yielding novel binding interactions with protein targets. The trans configuration further ensures that any hit obtained can be elaborated with predictable stereochemical outcomes, reducing the time from hit to lead.

Intermediate for Cyclopropyl‑Containing Kinase Inhibitors and Epigenetic Probes

The cyclopropyl ring is a recognized pharmacophore in kinase inhibitors (e.g., crizotinib) and LSD1 demethylase inhibitors, where it enhances metabolic stability by resisting CYP‑mediated oxidation [1]. 4‑Cyclopropyloxycyclohexan‑1‑amine offers a direct, infrastructure‑ready entry point for installing this motif into a cyclohexylamine scaffold. Its trans geometry places the cyclopropyloxy group in a defined spatial orientation that can be exploited for selective interactions with hydrophobic pockets or for modulating the pKa of a distal basic center.

Synthesis of Agrochemical Lead Compounds Requiring Improved Soil Mobility

The combination of moderate lipophilicity (XLogP3‑AA ≈ 1.2–1.4, predicted) and reduced molecular flexibility makes the target compound a promising intermediate for agrochemical design, where soil mobility and environmental persistence must be finely tuned. The cyclopropyloxy group’s resistance to photodegradation and microbial oxidation, relative to n‑alkoxy chains, can extend the half‑life of the final product in the field, while the trans orientation ensures consistent physical properties across batches.

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